

Technical Guide: Tetra-n-butylammonium Dihydrogentrifluoride (CAS 99337-56-1)

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Compound of Interest

Compound Name: *Tetrabutylammonium (dihydrogen trifluoride)*

Cat. No.: *B1339579*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetra-n-butylammonium dihydrogentrifluoride (CAS 99337-56-1) is a quaternary ammonium salt that serves as a soluble source of fluoride ions in organic solvents.[1][2] It is primarily utilized as a reagent in organic synthesis, particularly in fluorination and deprotection reactions.[3] This technical guide provides a comprehensive overview of its chemical properties, applications, and relevant experimental data. While data specifically for Tetra-n-butylammonium dihydrogentrifluoride is limited in some areas, this guide supplements the available information with data from the closely related and extensively studied reagent, Tetra-n-butylammonium fluoride (TBAF), with clear distinction.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of Tetra-n-butylammonium dihydrogentrifluoride is presented in Table 1.

Table 1: Physicochemical Properties of Tetra-n-butylammonium Dihydrogentrifluoride

Property	Value	Reference(s)
CAS Number	99337-56-1	[1]
Molecular Formula	C ₁₆ H ₃₈ F ₃ N	[2]
Molecular Weight	301.48 g/mol	
Appearance	Colorless to light yellow or brown liquid/solution	[4]
Density	0.966 g/cm ³	
Solubility	Soluble in dichloromethane and other polar organic solvents.	[2]
Storage	Store in a cool, dry place, away from moisture. Keep under an inert gas atmosphere.	

Spectroscopic Data:

Detailed spectroscopic data for Tetra-n-butylammonium dihydrogentrifluoride is not widely available in peer-reviewed literature. A commercially available ¹H NMR spectrum is noted, but further characterization data such as ¹³C NMR, IR, and mass spectrometry specific to this compound are not readily found.

Synthesis

The synthesis of quaternary ammonium fluorides like Tetra-n-butylammonium dihydrogentrifluoride generally involves the reaction of a quaternary ammonium halide (e.g., bromide) with a fluoride source. One common method is the treatment of an aqueous solution of n-tetrabutylammonium hydroxide with hydrofluoric acid, followed by removal of water.[5] Another approach involves the reaction of a quaternary ammonium salt with a fluoride-containing ion-exchange resin.

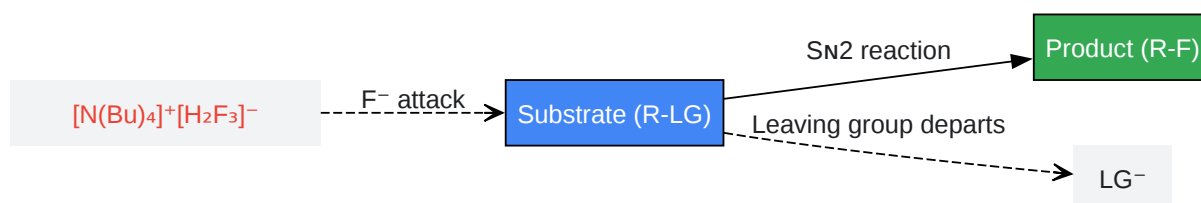
Applications in Organic Synthesis

Tetra-n-butylammonium dihydrogentrifluoride is a versatile reagent in organic synthesis, primarily acting as a nucleophilic fluorinating agent and a deprotection reagent for silyl ethers. [1][3]

Fluorination Reactions

As a source of "naked" fluoride ions, this reagent can be used for the synthesis of fluorinated organic compounds.[6][7] These reactions are crucial in drug discovery, as the introduction of fluorine atoms can significantly alter the biological activity and pharmacokinetic properties of molecules.[7] It can be employed in the monofluorination of epoxides and alcohols, difluorination of dithioacetals, and the conversion of dithiocarbamates to trifluoromethylamines. [3]

The general mechanism for nucleophilic fluorination involves the displacement of a leaving group by the fluoride ion.



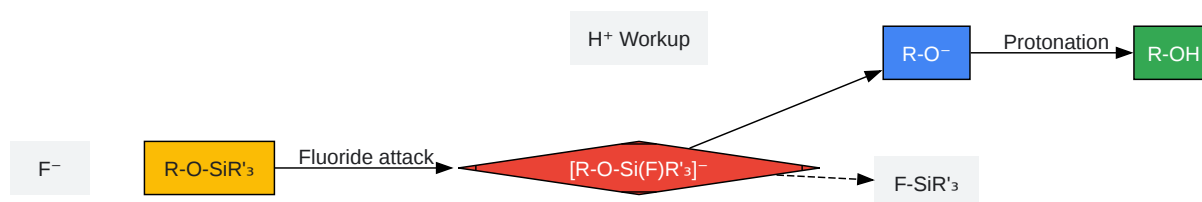
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Figure 1: General mechanism of nucleophilic fluorination.

Deprotection of Silyl Ethers

One of the most common applications of fluoride reagents like Tetra-n-butylammonium dihydrogentrifluoride is the cleavage of silyl ether protecting groups to regenerate alcohols.[1][8] Silyl ethers are widely used to protect hydroxyl groups during multi-step syntheses due to their stability and ease of removal.

The mechanism involves the attack of the fluoride ion on the silicon atom, forming a transient pentacoordinate silicon intermediate, which then breaks down to release the alkoxide and a stable silyl fluoride.[9]



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Figure 2: Mechanism of silyl ether deprotection by fluoride.

Experimental Protocols

Detailed experimental protocols for Tetra-*n*-butylammonium dihydrogentrifluoride are not readily available. However, protocols for the closely related Tetra-*n*-butylammonium fluoride (TBAF) are well-documented and can serve as a starting point for reaction optimization.

General Protocol for Deprotection of a tert-Butyldimethylsilyl (TBS) Ether using TBAF

This protocol is a general procedure and may require optimization for specific substrates.^{[9][10]}

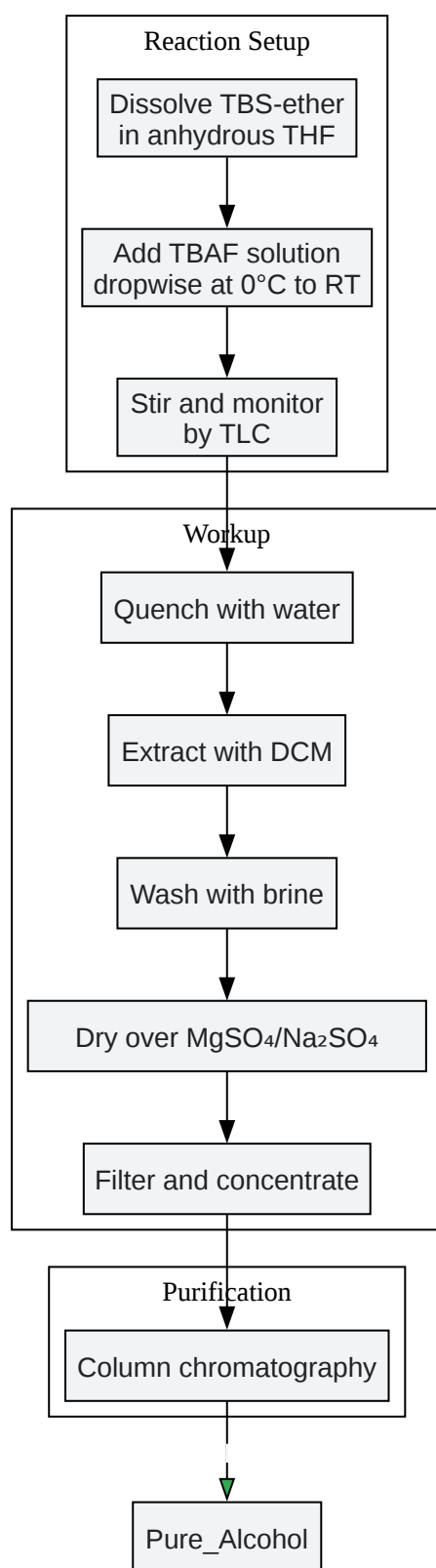
Materials:

- TBS-protected alcohol
- Tetra-*n*-butylammonium fluoride (1.0 M solution in THF)
- Anhydrous Tetrahydrofuran (THF)
- Dichloromethane (DCM)
- Water
- Brine
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)

- Silica gel for column chromatography

Procedure:

- Dissolve the TBS-protected alcohol (1.0 equiv.) in anhydrous THF.
- Add the 1.0 M solution of TBAF in THF (1.1-1.5 equiv. per silyl group) dropwise to the stirred solution at room temperature or 0 °C.[\[10\]](#)
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Dilute the mixture with dichloromethane and transfer to a separatory funnel.
- Separate the organic layer, wash with brine, and dry over anhydrous MgSO_4 or Na_2SO_4 .[\[10\]](#)
- Filter and concentrate the solution under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.[\[10\]](#)



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Figure 3: Experimental workflow for silyl ether deprotection.

Safety and Toxicology

Tetra-n-butylammonium dihydrogentrifluoride is a hazardous chemical and should be handled with appropriate safety precautions.^[4]

Hazard Statements:

- Harmful if swallowed, in contact with skin, or if inhaled.
- Causes severe skin burns and eye damage.

Precautionary Statements:

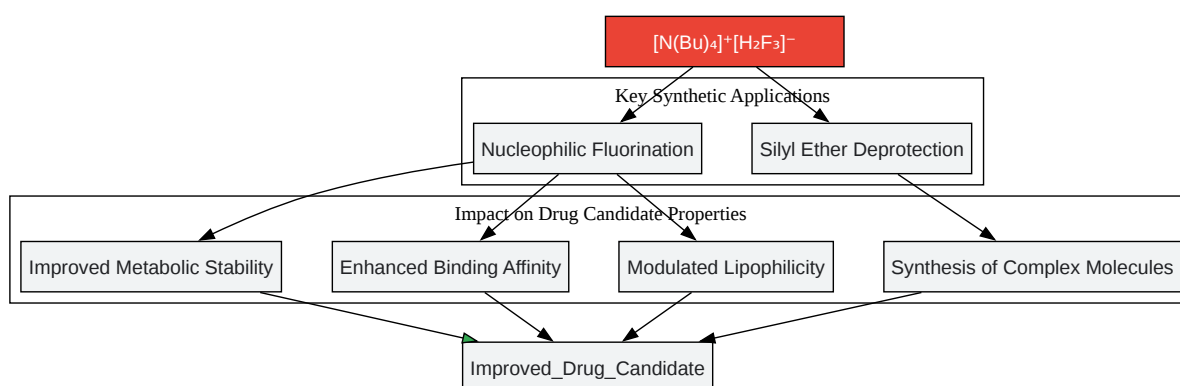
- Wear protective gloves, protective clothing, eye protection, and face protection.
- Use only outdoors or in a well-ventilated area.
- In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.^[4]
- IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.^[4]
- IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.^[4]

Toxicology: Specific toxicological data for Tetra-n-butylammonium dihydrogentrifluoride is limited. However, as a quaternary ammonium compound (QAC), it shares general toxicological concerns. QACs can be irritants and corrosive at high concentrations.^[11] Prolonged or high-level exposure may lead to adverse health effects.^[11] The toxicity of fluoride ions should also be considered.

Role in Drug Development

The use of fluorinating agents like Tetra-n-butylammonium dihydrogentrifluoride is of significant interest in drug development. The incorporation of fluorine into a drug candidate can modulate its metabolic stability, binding affinity, and lipophilicity, thereby improving its overall pharmacokinetic and pharmacodynamic profile.^[7] The ability to perform deprotection of hydroxyl groups under mild conditions is also critical in the synthesis of complex, biologically

active molecules.[6][9] While this specific reagent is not widely cited in drug development literature, its functional properties are highly relevant to the field.



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Figure 4: Logical relationship of the reagent's role in drug development.

Conclusion

Tetra-n-butylammonium dihydrogentrifluoride is a valuable reagent for introducing fluorine into organic molecules and for the deprotection of silyl ethers. While a comprehensive dataset for this specific compound is not yet available in the public domain, its utility can be inferred from the extensive studies on the closely related Tetra-n-butylammonium fluoride. For researchers and drug development professionals, this compound offers a convenient and reactive source of fluoride for the synthesis and modification of complex organic molecules. As with all reactive chemical reagents, appropriate safety precautions must be taken during its handling and use. Further research into the specific reactivity, properties, and biological effects of Tetra-n-butylammonium dihydrogentrifluoride is warranted to fully realize its potential in synthetic and medicinal chemistry.

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